2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,5-bis(4-chlorophenyl)-1,2,4-triazole-3-thiol with an appropriate hydrazide derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and advanced purification methods to ensure the high purity of the final product. The use of continuous flow reactors and other modern chemical engineering techniques can further enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce hydrazine derivatives. Substitution reactions can lead to a wide range of products depending on the nucleophile involved .
Scientific Research Applications
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and the chlorophenyl and fluorophenyl groups contribute to its binding affinity and specificity for certain enzymes or receptors. For example, the compound may inhibit the activity of enzymes involved in cell division or signal transduction pathways, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide
- 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide
- 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C23H16Cl2FN5OS |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H16Cl2FN5OS/c24-17-7-5-15(6-8-17)22-29-30-23(31(22)19-11-9-18(25)10-12-19)33-14-21(32)28-27-13-16-3-1-2-4-20(16)26/h1-13H,14H2,(H,28,32)/b27-13+ |
InChI Key |
VHDFFPKPKPNMOR-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
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